1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene
Description
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is a nitroaromatic compound featuring a cyclopropane ring substituted with a methylsulfonyl group at the 2-position, attached to a para-nitrobenzene scaffold. This structure combines the electron-withdrawing properties of both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups, which significantly influence its electronic and steric characteristics.
Properties
Molecular Formula |
C10H11NO4S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
1-(2-methylsulfonylcyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)10-6-9(10)7-2-4-8(5-3-7)11(12)13/h2-5,9-10H,6H2,1H3 |
InChI Key |
PLZYWCRLGTYBFP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropyl precursor with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene .
Scientific Research Applications
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism by which 1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The nitro group (-NO₂) in the target compound and 1-(2-chloro-2-phenylethyl)sulfonyl-4-nitrobenzene enhances electrophilicity, making these compounds reactive in substitution or reduction reactions. In contrast, the methoxy group (-OCH₃) in 1-(cyclopropylmethyl)-4-methoxybenzene is electron-donating, altering solubility and electronic properties .
Structural Complexity :
- Cyclopropane-containing compounds (e.g., the target compound, Compound 9) exhibit ring strain, which may improve metabolic stability or confer unique binding conformations in biological systems .
- Bulkier substituents (e.g., chlorophenyl-ethyl in ’s compound) reduce solubility but enhance lipophilicity, affecting membrane permeability .
Biological Relevance: Compound 9’s methylsulfonyl cyclopropyl group mimics buparlisib’s morpholine moiety, retaining PI3Kα inhibitory activity. This suggests that the target compound’s sulfonyl-cyclopropyl-nitrobenzene scaffold could be explored for kinase inhibition .
Research Findings and Implications
Synthetic Accessibility :
- Cyclopropanation of vinyl sulfides or sulfones followed by nitration could yield the target compound. Similar strategies are employed in synthesizing PI3K inhibitors (e.g., Compound 9) .
Physicochemical Properties :
- The nitro and sulfonyl groups likely confer moderate water solubility but poor blood-brain barrier penetration, as seen in structurally related compounds like 1-sec-butyl-4-nitrobenzene .
Biological Activity :
- Methylsulfonyl groups are critical in enzyme inhibition (e.g., Compound 9’s PI3K binding ). The target compound’s nitro group may act as a leaving group or participate in redox reactions, enabling prodrug strategies.
Toxicity and Safety :
- Nitroaromatics often exhibit toxicity due to reactive metabolites. However, the cyclopropane ring may mitigate this by reducing metabolic oxidation, as observed in lenacapavir’s design .
Biological Activity
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl ring substituted with a methylsulfonyl group and a nitro group on a benzene ring. The presence of these functional groups is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects.
- Sulfonyl Group Interactions : The methylsulfonyl moiety may enhance solubility and bioavailability, facilitating interaction with target enzymes or receptors.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate moderate antibacterial activity, suggesting further exploration in antibiotic development.
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value ranging from 10 to 20 µM. This activity was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 18 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the cyclopropyl and nitro groups significantly influence biological activity. For instance, substituting the methylsulfonyl group with other electron-withdrawing groups enhanced antimicrobial potency by increasing the compound's reactivity towards bacterial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
